N~3~-(2-ADAMANTYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE
Overview
Description
N~3~-(2-ADAMANTYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE is a synthetic organic compound that features a unique combination of adamantyl, thienyl, and isoxazolecarboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2-ADAMANTYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoxazole Ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Adamantyl Group: This step might involve the use of adamantyl bromide in a nucleophilic substitution reaction.
Attachment of the Thienyl Group: This can be done through a cross-coupling reaction such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~3~-(2-ADAMANTYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced under specific conditions to form amines.
Substitution: The adamantyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or catalytic hydrogenation.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development due to its unique structural features.
Materials Science: In the development of novel materials with specific electronic or mechanical properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N3-(2-ADAMANTYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantyl group could enhance lipophilicity, aiding in membrane permeability, while the isoxazole ring might participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
N~3~-(2-ADAMANTYL)-5-(2-FURYL)-3-ISOXAZOLECARBOXAMIDE: Similar structure but with a furan ring instead of a thienyl ring.
N~3~-(2-ADAMANTYL)-5-(2-PHENYL)-3-ISOXAZOLECARBOXAMIDE: Similar structure but with a phenyl ring instead of a thienyl ring.
Uniqueness
N~3~-(2-ADAMANTYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE is unique due to the presence of the thienyl group, which can impart different electronic properties compared to furan or phenyl analogs. This can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
N-(2-adamantyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-18(14-9-15(22-20-14)16-2-1-3-23-16)19-17-12-5-10-4-11(7-12)8-13(17)6-10/h1-3,9-13,17H,4-8H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWUNTDBPGFEJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=NOC(=C4)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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